molecular formula C17H16O4 B1309320 Ethyl 2-(4-benzoylphenoxy)acetate CAS No. 51848-56-7

Ethyl 2-(4-benzoylphenoxy)acetate

Cat. No. B1309320
CAS RN: 51848-56-7
M. Wt: 284.31 g/mol
InChI Key: WSYBUCRCYYSRPZ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-benzoylphenoxy)acetate (EBPA) is a synthetic chemical compound that has been used in scientific research for its various applications. It is a versatile compound with a wide range of uses, from biochemical and physiological studies to laboratory experiments. EBPA has been found to have a number of biochemical and physiological effects, as well as potential advantages and limitations for lab experiments. In

Scientific Research Applications

Vibrational Analysis and Quantum Chemical Studies

  • FT-IR and FT-Raman Spectral Investigation : Ethyl 2-(4-benzoylphenoxy)acetate was studied for its vibrational contribution in pharmaceutical activity using FTIR and FT-Raman analysis. Quantum chemical studies were added to support experimental findings, suggesting potential pharmaceutical activity (Amalanathan et al., 2015).

Drug Solubility and Delivery Enhancement

  • Biopharmaceutical Evaluation for HIV Treatment : The compound was evaluated for improving drug solubility and delivery, especially in the treatment of HIV. Solid dispersion techniques were used to enhance its bioavailability when administered orally (Demchenko et al., 2020).

Synthesis and Application in Advanced Chemistry

  • Synthesis in Advanced Oxidation Processes : It plays a role in the degradation of organic compounds in advanced oxidation processes, indicating its potential in environmental applications, such as wastewater treatment (Sun & Pignatello, 1993).

  • Enzymatic Route in Drug Synthesis : It has been used as an intermediate in the synthesis of drugs like doxazosin mesylate, showing its importance in pharmaceutical manufacturing (Kasture et al., 2005).

  • Tandem Reaction Synthesis : A study demonstrated its use in a one-pot, four-component tandem reaction, highlighting its role in the synthesis of complex chemical compounds (Indumathi et al., 2007).

Pharmaceutical and Biomedical Applications

  • Antitumor and Proapoptotic Effects : Research indicates its analogues have significant anti-tumor and proapoptotic effects, suggesting its potential in cancer treatment (Prabhakar et al., 2006).

  • Enzymatic Hydrolysis in Anti-Asthma Drug Synthesis : The compound has been applied in enzymatic hydrolysis for the production of an anti-asthma drug, demonstrating its utility in respiratory therapeutics (Bevilaqua et al., 2004).

Future Directions

Ethyl 2-(4-benzoylphenoxy)acetate has potential applications in various fields of research and industry. In one study, it was used as a building synthon for novel dual hypoglycemic agents .

Biochemical Analysis

Biochemical Properties

Ethyl 2-(4-benzoylphenoxy)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting signal transduction pathways. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over extended periods, leading to changes in its biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or reducing oxidative stress. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter metabolite levels. The compound’s metabolism may also involve conjugation reactions, leading to the formation of various metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation. For example, it may be transported into cells via organic anion transporters and distributed to specific tissues based on its affinity for certain binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

properties

IUPAC Name

ethyl 2-(4-benzoylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-2-20-16(18)12-21-15-10-8-14(9-11-15)17(19)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYBUCRCYYSRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405571
Record name Acetic acid, (4-benzoylphenoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51848-56-7
Record name Acetic acid, (4-benzoylphenoxy)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This ester-linked benzophenone was prepared according to the method of PCT Patent Appln. No. WO 93/16131 (Everaerts et al.). In a first step, an ethyl-(4-benzoyl-phenoxy)acetate (EPBA) precursor was prepared by refluxing a mixture of 100.0 grams (0.51 moles) 4-hydroxybenizoplhenonie, 85.2 grams (0.51 moles) ethyl bromoacetate and 800 ml of 2-butanone (MEK) in the presence of an excess of potassium carbonate (209 grams or 1.5 moles). The carbonate was filtered off and the MEK removed on a rotovapor. The residue was crystallized from isopropyl alcohol to yield a white, flaky product with a sharp melting point of 82° C. The structure was confirmed by NoM.
[Compound]
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ester
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85.2 g
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209 g
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800 mL
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Synthesis routes and methods II

Procedure details

This molecule is an important precursor for the synthesis of the multifunctional acetophenone and benzophenone crosslinking agents disclosed in this application. The ethyl-(4-benzoyl-phenoxy)acetate was prepared by refluxing a mixture of 100.0 grams (0.51 moles) 4-hydroxybenzophenone, 85.2 grams (0.51 moles) ethyl bromoacetate and 800 ml of 2-butanone (MEK) in the presence of an excess of potassium carbonate (209 grams or 1.5 moles). After three hours, the carbonate was filtered off and the MEK removed on a rotovapor. The residue was crystallized from isopropyl alcohol to yield a white, flaky product with a sharp melting point of 82° C. The structure was confirmed by NMR.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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100 g
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85.2 g
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209 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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